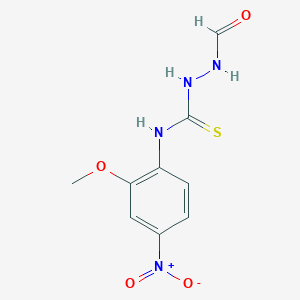![molecular formula C18H20ClN3O2 B4693012 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide](/img/structure/B4693012.png)
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide
描述
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide, also known as BAPNA, is a widely used substrate for the determination of protease activity. It is a synthetic peptide that is commonly used in scientific research to study the mechanism of action of proteases and to develop new protease inhibitors.
作用机制
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is cleaved by proteases at the carbonyl bond between the glycine and phenylalanine residues. This results in the release of p-nitroaniline, which absorbs light at a wavelength of 405 nm. The rate of cleavage can be measured using spectrophotometry, which allows researchers to determine the activity of proteases.
Biochemical and Physiological Effects:
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide does not have any direct biochemical or physiological effects. It is a substrate that is used to study the activity of proteases. However, proteases play important roles in many biological processes, including digestion, blood clotting, and inflammation. Abnormal protease activity has been implicated in a number of diseases, including cancer, Alzheimer's disease, and arthritis.
实验室实验的优点和局限性
One of the main advantages of 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is its sensitivity. It can detect protease activity at low concentrations, which makes it useful for studying proteases in biological samples. Additionally, 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is relatively inexpensive and easy to use.
One of the main limitations of 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is that it is not specific to any particular protease. It can be cleaved by a wide range of proteases, which can make it difficult to determine which protease is responsible for the observed activity. Additionally, 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is not suitable for studying proteases that cleave at sites other than the carbonyl bond between the glycine and phenylalanine residues.
未来方向
There are several future directions for research on 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide. One area of interest is the development of new protease inhibitors. 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide can be used to screen for potential inhibitors, which can then be further developed and tested.
Another area of interest is the development of new substrate analogs. By modifying the structure of 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide, researchers can create substrates that are more specific to particular proteases. This can help to overcome the limitations of 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide and provide more detailed information about protease activity.
Finally, 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide can be used in conjunction with other techniques, such as mass spectrometry, to provide more detailed information about protease activity. By combining different techniques, researchers can gain a more comprehensive understanding of the role of proteases in biological processes.
科学研究应用
2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is commonly used in scientific research to study the activity of proteases. Proteases are enzymes that break down proteins by cleaving peptide bonds. 2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide is a substrate that is cleaved by proteases, resulting in the release of p-nitroaniline, which can be detected using spectrophotometry. This allows researchers to measure the activity of proteases and to develop new protease inhibitors.
属性
IUPAC Name |
2-(butylcarbamoylamino)-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-2-3-12-20-18(24)22-16-7-5-4-6-15(16)17(23)21-14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPXKVNDGXIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-cyclopropyl-1-isopropyl-3-methyl-4-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692935.png)
![N-(2-chlorophenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylylcarbonyl)hydrazinecarbothioamide](/img/structure/B4692941.png)

![ethyl 4-({[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4692960.png)
![1-(3,4-difluorophenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4692965.png)
![N-cyclopropyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4692972.png)
![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4692976.png)
![N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4692978.png)
![4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4692982.png)
![N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4692993.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4692994.png)
![N-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4692998.png)
![[(2-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4693011.png)